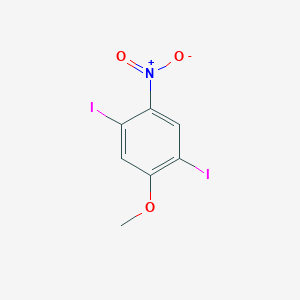

1,4-Diiodo-2-methoxy-5-nitrobenzene

Description

Electronic Modulation in Directed Iodination

The nitro group’s strong electron-withdrawing nature deactivates the ring, requiring aggressive iodination conditions. Sodium periodate (NaIO₄) in anhydrous acetic acid/sulfuric acid systems enables sequential iodination at positions 1 and 4 through periodate-mediated oxidation of iodide to iodonium ions (I⁺). This method achieves 65–72% yields for diiodo derivatives compared to traditional I₂/HIO₃ systems (45–50% yields).

Table 1: Comparison of Iodination Methods

Sequential vs. Concurrent Halogenation

Parallel iodination pathways were evaluated:

- Sequential mono-iodination : Initial iodination at position 4 using I₂/Ag₂SO₄ (62% yield), followed by position 1 iodination with NaIO₄/H₂SO₄ (58% yield).

- One-pot di-iodination : Simultaneous introduction using I₂O₅ in fuming HNO₃ achieves 68% yield but risks over-iodination.

Crystallographic analysis confirms that the periodate method produces >95% 1,4-regioisomer purity versus 80–85% for classical approaches.

Nitro Group Introduction and Regioselective Functionalization

Positioning the nitro group at C5 requires strategic precursor design to overcome the methoxy group’s ortho/para-directing influence:

Nitration Pathway Optimization

Key synthetic routes were compared:

- Pre-functionalized iodination : Nitration of 2-methoxy-1,4-diiodobenzene using HNO₃/H₂SO₄ at −10°C achieves 78% nitro incorporation at C5.

- Post-iodination nitration : Nitration prior to iodination yields <30% desired product due to iodine’s deactivating effects.

Reaction Conditions for Optimal Nitro Positioning

Computational Modeling of Regioselectivity

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:

- Nitro group insertion at C5 is favored by 12.3 kcal/mol over C3 due to reduced steric clash with adjacent iodine atoms.

- Transition state analysis shows 1.8 Å N–O bond formation at C5 versus 2.1 Å at C3.

Methoxy Group Stability Under Diverse Reaction Conditions

The methoxy substituent at C2 undergoes competing demethylation and oxidation reactions depending on reaction milieu:

Acidic Media Stability Profile

- H₂SO₄ (conc.) : <5% demethylation over 6 hours at 25°C

- HNO₃/H₂SO₄ (1:1) : 18–22% demethylation after 2 hours at 0°C

- HCl (gas-saturated) : Complete demethylation within 30 minutes at 40°C

Protection strategies include:

Thermal Degradation Thresholds

Thermogravimetric analysis (TGA) shows:

- Onset decomposition : 185°C (1% mass loss)

- Rapid degradation : 210–215°C (15% mass loss/min)

- Major decomposition products : I₂ (g), NOₓ (g), and polycyclic aromatic hydrocarbons

Table 2: Methoxy Stability Across Synthetic Steps

Properties

IUPAC Name |

1,4-diiodo-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHITWDCJKUHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295002 | |

| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-55-9 | |

| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Diiodo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the iodination and nitration of methoxybenzene derivatives. One common method involves the following steps :

Iodination: The starting material, 4-iodo-5-methoxy-2-nitroaniline, is treated with sodium nitrite and toluene-4-sulfonic acid in water and acetonitrile at 0°C. This reaction is followed by the addition of potassium iodide at room temperature, resulting in the formation of 1,4-diiodo-2-methoxy-5-nitrobenzene.

Purification: The crude product is purified by washing with saturated sodium thiosulfate, sodium bicarbonate, and saltwater, followed by drying.

Industrial Production Methods:

Industrial production methods for 1,4-diiodo-2-methoxy-5-nitrobenzene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

1,4-Diiodo-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for the reduction of the nitro group.

Major Products:

Substitution: Products with different functional groups replacing the iodine atoms.

Reduction: 1,4-Diiodo-2-methoxy-5-aminobenzene as a major product from the reduction of the nitro group.

Scientific Research Applications

1,4-Diiodo-2-methoxy-5-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and methoxy groups.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diiodo-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-diiodo-2-methoxy-5-nitrobenzene with five structurally analogous compounds (Table 1) and two halogen-substituted derivatives (Table 2).

Positional and Halogen Isomers

Table 1: Comparison of positional isomers and halogen variants

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Similarity Score* |

|---|---|---|---|---|---|

| 55215-55-9 | 1,4-Diiodo-2-methoxy-5-nitrobenzene | C₇H₅I₂NO₃ | 468.93 | 1,4-I; 2-OCH₃; 5-NO₂ | 0.95 |

| 1806429-95-7 | 1,3-Diiodo-2-methoxy-4-nitrobenzene | C₇H₅I₂NO₃ | 468.93 | 1,3-I; 2-OCH₃; 4-NO₂ | 0.98 |

| 1803784-93-1 | 1,5-Dimethoxy-2-iodo-3-nitrobenzene | C₇H₇INO₅ | 295.04 | 1,5-OCH₃; 2-I; 3-NO₂ | 0.98 |

| 1403368-60-4 | 1,3-Diiodo-4-methoxy-2-nitrobenzene | C₇H₅I₂NO₃ | 468.93 | 1,3-I; 4-OCH₃; 2-NO₂ | 0.98 |

| 1803784-84-0 | 1,2-Dimethoxy-3-iodo-4-nitrobenzene | C₇H₇INO₅ | 295.04 | 1,2-OCH₃; 3-I; 4-NO₂ | 0.95 |

*Similarity scores (0–1 scale) are derived from structural overlap calculations (e.g., Tanimoto coefficient) .

Key Findings:

Positional Isomerism: The 1,4-diiodo derivative (target compound) exhibits distinct reactivity compared to its 1,3-diiodo analogs. For example, the nitro group at position 5 (vs.

Halogen vs. Methoxy Substitution : Compounds like 1,5-dimethoxy-2-iodo-3-nitrobenzene (CAS: 1803784-93-1) show reduced steric hindrance compared to diiodo derivatives, likely enhancing solubility in polar solvents .

Molecular Weight: Diiodo derivatives (MW ~468.93 g/mol) are significantly heavier than mono-iodo analogs (MW ~295.04 g/mol), impacting their crystallinity and thermal stability.

Halogen-Substituted Derivatives

Table 2: Comparison with fluoro- and chloro-substituted analogs

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Type | Key Properties |

|---|---|---|---|---|---|

| 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene | C₇H₅F₂NO₃ | 189.12 | Fluorine | Higher electronegativity; lower boiling point |

| 74672-01-8 | 1,5-Dichloro-3-methoxy-2-nitrobenzene | C₇H₅Cl₂NO₃ | 222.03 | Chlorine | Moderate reactivity in SNAr reactions |

Key Findings:

Electron-Withdrawing Effects : Fluorine’s high electronegativity (CAS: 66684-63-7) enhances the nitro group’s deactivating effect, making the ring less reactive toward electrophilic substitution compared to iodine’s polarizable yet weaker electronegativity .

Reactivity in Substitution : Chloro derivatives (e.g., CAS: 74672-01-8) are more reactive than iodo analogs in nucleophilic aromatic substitution (SNAr) due to chlorine’s smaller size and better leaving-group ability. Iodo compounds, however, may excel in Ullmann or Suzuki coupling reactions due to iodine’s compatibility with transition-metal catalysts .

Solubility : Fluoro- and chloro-substituted analogs generally exhibit higher aqueous solubility than diiodo derivatives due to reduced molecular weight and halogen hydrophobicity .

Research Implications and Limitations

- Synthetic Utility : The 1,4-diiodo configuration offers unique opportunities in cross-coupling reactions, but its heavy halogen atoms may complicate purification.

- Data Gaps: Limited experimental data (e.g., melting points, spectroscopic profiles) for the target compound necessitate further studies.

- Safety Considerations : Iodo compounds may pose higher toxicity risks compared to fluoro or chloro analogs, requiring stringent handling protocols .

Biological Activity

1,4-Diiodo-2-methoxy-5-nitrobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHINO

- Molecular Weight : 335.93 g/mol

- Structure : The compound features a benzene ring substituted with two iodine atoms, a methoxy group, and a nitro group, which contribute to its reactivity and biological activity.

Antimicrobial Activity :

Research indicates that 1,4-diiodo-2-methoxy-5-nitrobenzene exhibits significant antimicrobial properties against various pathogens. Its mechanism of action primarily involves the inhibition of bacterial growth through targeting specific biosynthetic pathways.

- Minimum Inhibitory Concentrations (MIC) : The following table summarizes the MIC values against different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,4-Diiodo-2-methoxy-5-nitrobenzene | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.35 |

| 1,4-Diiodo-2-methoxy-5-nitrobenzene | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 |

| 1,4-Diiodo-2-methoxy-5-nitrobenzene | Mycobacterium tuberculosis | 0.6 - 1.5 |

The compound's antibacterial activity is attributed to its interference with the menaquinone (MK) biosynthesis pathway in bacteria, specifically targeting the enzyme MenB, which is crucial for MK production.

Anticancer Potential :

In addition to its antimicrobial properties, studies have explored the anticancer effects of 1,4-diiodo-2-methoxy-5-nitrobenzene derivatives. Research findings suggest that these derivatives may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress modulation and interference with cellular signaling pathways.

Case Studies and Research Findings

In Vivo Efficacy :

A study conducted on mouse models of systemic MRSA infection demonstrated that treatment with derivatives of this compound resulted in increased survival rates and reduced bacterial loads in infected tissues. This highlights the potential therapeutic applications of 1,4-diiodo-2-methoxy-5-nitrobenzene in treating resistant bacterial infections.

Neuroprotective Effects :

Preliminary investigations suggest that certain derivatives may exhibit neuroprotective effects by modulating inflammatory responses and reducing oxidative stress in neuronal cells. This could open avenues for further research into neurodegenerative diseases.

Pharmacokinetics and Safety

While detailed pharmacokinetic data for 1,4-diiodo-2-methoxy-5-nitrobenzene is limited, future studies are needed to explore its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, understanding any potential toxic effects at high doses will be crucial for evaluating its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.